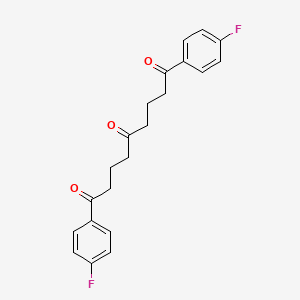
1,9-双(4-氟苯基)壬烷-1,5,9-三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a chemical compound with the molecular formula C21H20F2O3. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a nonane backbone with three ketone functionalities at positions 1, 5, and 9 .
科学研究应用
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione has diverse applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in the context of Ezetimibe.
Industry: Utilized in the quality control and assurance processes during the production of pharmaceuticals.
作用机制
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
生化分析
Biochemical Properties
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione plays a significant role in biochemical reactions, particularly as an impurity intermediate of Ezetimibe, a cholesterol absorption inhibitor . This compound interacts with enzymes and proteins involved in cholesterol metabolism. The nature of these interactions includes binding to specific sites on enzymes, thereby influencing their activity. For instance, it may inhibit or activate enzymes that are crucial for cholesterol absorption and metabolism.
Cellular Effects
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, it can affect cell signaling pathways that regulate cholesterol uptake and storage .
Molecular Mechanism
At the molecular level, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cholesterol metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cholesterol metabolism and other cellular processes. Toxic or adverse effects may be observed at very high doses, including potential damage to liver and other organs involved in lipid metabolism .
Metabolic Pathways
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate the synthesis, absorption, and storage of cholesterol. These interactions can influence metabolic flux and alter the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues involved in cholesterol metabolism .
Subcellular Localization
The subcellular localization of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione involves multiple steps, typically starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with a suitable nonane derivative under controlled conditions to form the desired trione structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
相似化合物的比较
Similar Compounds
Ezetimibe: A cholesterol absorption inhibitor with a similar structure but different functional groups.
1,9-Bis(4-chlorophenyl)nonane-1,5,9-trione: A similar compound with chlorine substituents instead of fluorine.
1,9-Bis(4-methylphenyl)nonane-1,5,9-trione: A similar compound with methyl substituents instead of fluorine.
Uniqueness
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
属性
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
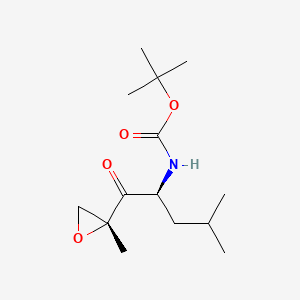
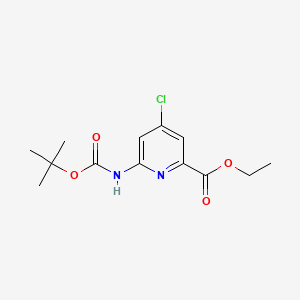
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
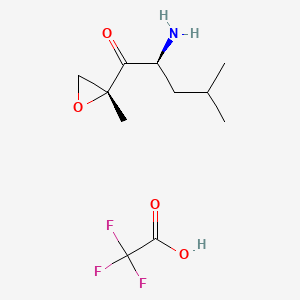

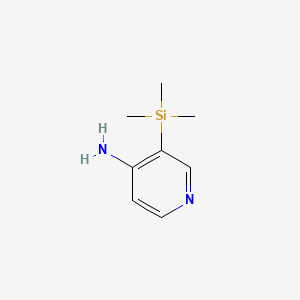
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
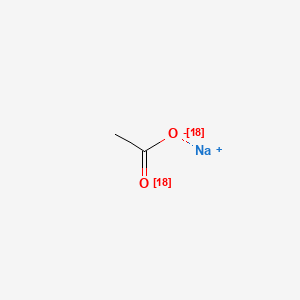
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
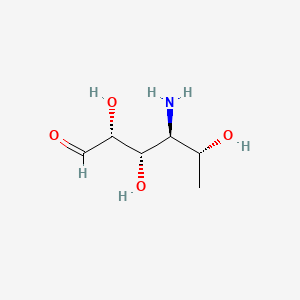
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
